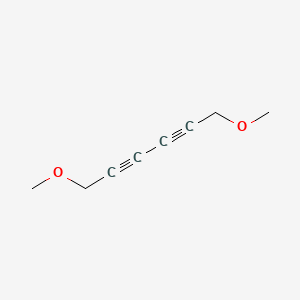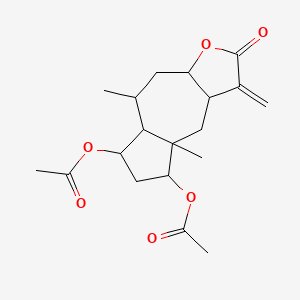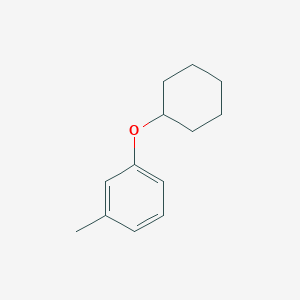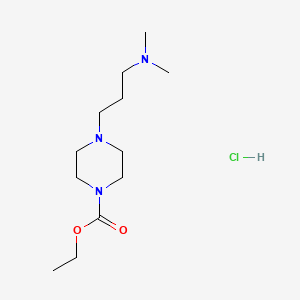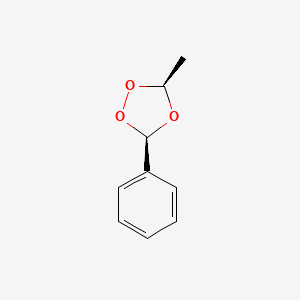![molecular formula C18H20ClN3 B14703534 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 22201-95-2](/img/structure/B14703534.png)
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a chlorophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. One common method involves the use of a one-pot three-component strategy, where arylamine, benzaldehyde, and an activated methyl group react in the presence of a catalyst such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted reactions and oxidative dehydrogenation aromatization processes can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols .
Aplicaciones Científicas De Investigación
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may act through the inhibition of enzymes or receptors, leading to altered cellular functions. For instance, it has been suggested that this compound can interact with HSP90 and TRAP1 mediated signaling pathways, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but contains a sulfone group instead of a triazine ring.
3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group and is used in the synthesis of urea compounds.
Indole derivatives: Share similar aromatic properties and are used in various biological applications.
Uniqueness
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
22201-95-2 |
|---|---|
Fórmula molecular |
C18H20ClN3 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-phenylmethyl]-1,5-dimethyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C18H20ClN3/c1-13-12-22(2)21-18(20-13)17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
Clave InChI |
IQFMEXHXCCJRKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(NC(=N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


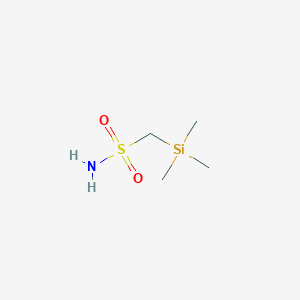
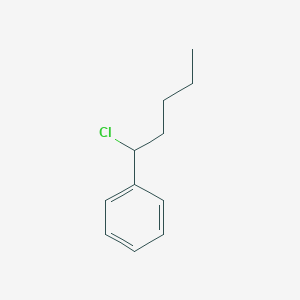

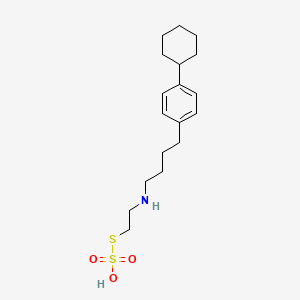
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
